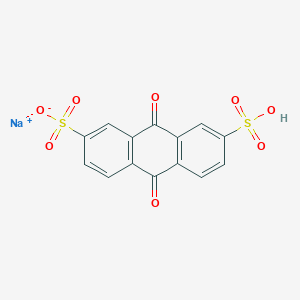
sodium;9,10-dioxo-7-sulfoanthracene-2-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
sodium;9,10-dioxo-7-sulfoanthracene-2-sulfonate is a chemical compound with the molecular formula C14H8O8S2.2Na and a molecular weight of 414.32 g/mol . . This compound is part of the anthraquinone family, which is known for its applications in dyes, pigments, and various industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of sodium;9,10-dioxo-7-sulfoanthracene-2-sulfonate typically involves the sulfonation of anthraquinone. The process includes the following steps:
Sulfonation: Anthraquinone is treated with sulfuric acid to introduce sulfonic acid groups at the 2 and 7 positions.
Oxidation: The resulting sulfonated anthraquinone is then oxidized to form the 9,10-dihydro-9,10-dioxo structure.
Neutralization: The sulfonic acid groups are neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Continuous Sulfonation: Using a continuous reactor to maintain consistent reaction conditions.
Controlled Oxidation: Employing controlled oxidation techniques to achieve the desired product.
Purification: The final product is purified using crystallization or other separation techniques to remove impurities.
Analyse Chemischer Reaktionen
Types of Reactions
sodium;9,10-dioxo-7-sulfoanthracene-2-sulfonate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: It can participate in redox reactions due to its anthraquinone structure.
Substitution Reactions: The sulfonic acid groups can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and other hydride donors are used for reduction reactions.
Substitution Reagents: Nucleophiles such as amines and alcohols can react with the sulfonic acid groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of higher oxidation state compounds, while substitution reactions can introduce various functional groups .
Wissenschaftliche Forschungsanwendungen
sodium;9,10-dioxo-7-sulfoanthracene-2-sulfonate has several scientific research applications:
Chemistry: Used as a redox indicator and in the synthesis of other anthraquinone derivatives.
Biology: Employed in studies involving electron transfer and redox biology.
Medicine: Investigated for its potential use in photodynamic therapy and as a photosensitizer.
Industry: Utilized in the production of dyes, pigments, and as a component in redox flow batteries.
Wirkmechanismus
The mechanism of action of sodium;9,10-dioxo-7-sulfoanthracene-2-sulfonate involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it useful in various redox processes. Its molecular targets include enzymes and proteins involved in electron transfer pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9,10-Anthraquinone-2,6-disulfonic acid disodium salt: Similar structure but with sulfonic acid groups at the 2 and 6 positions.
Anthraquinone-2-sulfonic acid sodium salt: Contains only one sulfonic acid group at the 2 position.
Uniqueness
sodium;9,10-dioxo-7-sulfoanthracene-2-sulfonate is unique due to its specific sulfonation pattern and its ability to participate in redox reactions. This makes it particularly useful in applications requiring precise electron transfer capabilities .
Eigenschaften
CAS-Nummer |
10017-59-1 |
|---|---|
Molekularformel |
C14H7NaO8S2 |
Molekulargewicht |
390.3 g/mol |
IUPAC-Name |
sodium;9,10-dioxo-7-sulfoanthracene-2-sulfonate |
InChI |
InChI=1S/C14H8O8S2.Na/c15-13-9-3-1-7(23(17,18)19)5-11(9)14(16)12-6-8(24(20,21)22)2-4-10(12)13;/h1-6H,(H,17,18,19)(H,20,21,22);/q;+1/p-1 |
InChI-Schlüssel |
NRPIKZANENIUOM-UHFFFAOYSA-M |
SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C(=O)C3=C(C2=O)C=CC(=C3)S(=O)(=O)[O-].[Na+] |
Isomerische SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C(=O)C3=C(C2=O)C=CC(=C3)S(=O)(=O)[O-].[Na+] |
Kanonische SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C(=O)C3=C(C2=O)C=CC(=C3)S(=O)(=O)[O-].[Na+] |
Key on ui other cas no. |
10017-59-1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















